CSNK2A Kinase Inhibition: 2-Pyridylmethyl Regioisomer Achieves Superior Cellular Potency Compared to 4-Pyridyl Analog
In a cellular NanoBRET target engagement assay, the 2-pyridylmethyl-substituted pyrimido[4,5-c]quinoline analog (compound 4n) inhibited CSNK2A with an IC50 of 8.0 µM. This was 1.75-fold more potent than the 4-pyridylmethyl regioisomer (compound 4p), which exhibited an IC50 of 14.0 µM. This data suggests the 2-pyridyl isomer, related to the 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine substructure, provides a quantifiable advantage in cellular kinase target engagement [1].
| Evidence Dimension | In-cell CSNK2A target engagement (NanoBRET assay) |
|---|---|
| Target Compound Data | IC50 = 8.0 µM (2-pyridylmethyl analog 4n) |
| Comparator Or Baseline | IC50 = 14.0 µM (4-pyridylmethyl analog 4p) |
| Quantified Difference | 1.75-fold improvement in potency |
| Conditions | Pyrimido[4,5-c]quinoline scaffold; NanoBRET assay in transfected HEK293 cells [1] |
Why This Matters
For procurement decisions in CSNK2A inhibitor programs, selecting the 2-pyridylmethyl building block offers a validated path to superior cellular potency over the alternative 4-pyridyl regioisomer.
- [1] O'Boyle, N. M., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Table 3. Pharmaceuticals, 17(3), 306. View Source
